molecular formula C15H19NO B11763595 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one

3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B11763595
M. Wt: 229.32 g/mol
InChI Key: WGWTUZFDBXXSMZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one (CAS 909135-28-0) is a high-purity chemical intermediate supplied with a minimum purity of ≥98% . This compound features the 3-azabicyclo[3.3.1]nonane scaffold, a recognized pharmacophore of significant interest in medicinal chemistry and synthetic organic research . This bicyclic structure is prevalent in a wide array of naturally occurring diterpenoid and norditerpenoid alkaloids—such as aconitine, kobusine, and lycoctonine—which have been isolated from plants like Aconitum and Delphinium species . Researchers value this scaffold for constructing novel biologically active molecules, making it a valuable building block for drug discovery programs . The compound's molecular formula is C₁₅H₁₉NO, and it has a molecular weight of 229.32 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human use or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C15H19NO/c17-15-7-13-6-14(8-15)11-16(10-13)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2

InChI Key

WGWTUZFDBXXSMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Derivatization of the Ketone Functionality in 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 7 One Systems

Reduction Reactions of the Carbonyl Group

The reduction of the ketone in 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one can lead to either the corresponding alcohol through stereoselective reduction or complete deoxygenation to the methylene (B1212753) analog.

The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH4), typically yields a mixture of the corresponding endo and exo alcohols. The stereoselectivity of this reduction is influenced by the steric environment around the carbonyl group and the reaction conditions.

For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a structurally related compound, with sodium borohydride in methanol (B129727) at 0°C, results in the formation of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com. This suggests that the hydride attack preferentially occurs from the less hindered face of the molecule. Similarly, nucleophilic additions with NaBH4 to N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have been shown to produce isomeric alcohols researchgate.net. The stereochemical outcome is often dependent on the specific bicyclic system and any substituents present, which can influence the preferred conformation (chair-chair vs. chair-boat) of the rings .

Table 1: Stereoselective Reduction of this compound Analogs
Starting MaterialReducing AgentSolventMajor ProductReference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium BorohydrideMethanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneSodium BorohydrideNot specifiedIsomeric alcohols researchgate.net

The Wolff-Kishner reduction is a classic method for the complete deoxygenation of a carbonyl group to a methylene group wikipedia.org. This reaction is typically carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide at elevated temperatures. A common modification, the Huang-Minlon modification, uses a high-boiling solvent like diethylene glycol to facilitate the reaction.

This method has been successfully applied to related azabicyclic ketones. For example, the carbonyl group in N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was reduced to a CH2 group under modified Wolff-Kishner conditions researchgate.net. Similarly, N-benzyl-N'-tboc-bispidinone was reduced using the Huang-Minlon variation of the Wolff-Kishner reduction, yielding the deoxygenated product in up to 73% yield, provided the reaction temperature did not exceed 140°C nih.gov. These examples demonstrate the utility of the Wolff-Kishner reduction for removing the ketone functionality in the this compound system, providing access to the corresponding 3-benzyl-3-azabicyclo[3.3.1]nonane.

Nucleophilic Additions to the Ketone Moiety (e.g., Grignard Reagents)

The carbonyl group of this compound is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard reagents (R-MgX) saskoer.ca. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.

The addition of Grignard reagents to the ketone results in the formation of a new C-C bond and a hydroxyl group at the C-7 position. The stereochemistry of the addition is, again, influenced by the steric hindrance around the carbonyl carbon. Studies on analogous systems, such as 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have shown that the addition of aryl Grignard reagents leads to the formation of tertiary alcohols where the newly introduced aryl group is in a "syn" position relative to the heteroatom in the other ring researchgate.net. This stereochemical preference can be rationalized by the coordination of the Grignard reagent to the heteroatom, directing the nucleophilic attack from that face of the molecule researchgate.net. For example, the reaction of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide (C6H5MgBr) yields the corresponding tertiary alcohol researchgate.net.

Table 2: Nucleophilic Addition of Grignard Reagents to Ketone Analogs
Starting MaterialGrignard ReagentProduct TypeStereochemical OutcomeReference
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneAryl Grignard ReagentsTertiary AlcoholAryl group "syn" to the oxygen atom researchgate.net
N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-onePhenylmagnesium BromideTertiary AlcoholIsomeric alcohols researchgate.net

Condensation Reactions of the Ketone

The ketone functionality readily undergoes condensation reactions with primary amine derivatives to form various imine-based products, such as oximes, hydrazones, and semicarbazones. These reactions are valuable for introducing further functional diversity into the this compound framework.

The reaction of this compound with hydroxylamine (NH2OH) leads to the formation of the corresponding oxime. This transformation is a standard method for the derivatization of ketones and has been applied to a wide range of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones chemijournal.comresearchgate.net. The resulting oximes can exist as E/Z isomers, and their stereochemistry can be established using various spectroscopic techniques. The formation of oximes from these bicyclic ketones is a key step in the synthesis of more complex heterocyclic systems and compounds with potential biological activity researchgate.netnih.gov.

Similarly, the ketone can react with hydrazine (NH2NH2) and its derivatives to form hydrazones, or with semicarbazide (NH2NHC(=O)NH2) to form semicarbazones chemijournal.comresearchgate.net. The hydrazinyl group, for instance, can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis smolecule.com. The formation of thiosemicarbazones from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones has been reported, and these derivatives have been used to synthesize novel thiazolidinone-containing bicyclic compounds researchgate.net. These condensation reactions provide a straightforward route to introduce nitrogen-rich functional groups, which can significantly alter the chemical and biological properties of the parent molecule.

Amination and Amide Formation from Ketone Derivatives

The carbonyl group at C-7 is a key site for introducing nitrogen-containing functional groups. Standard synthetic methodologies can be employed to convert the ketone into various amines and amides, thereby accessing a diverse range of derivatives with potential applications in drug discovery and materials science.

Amination via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones. This one-pot reaction involves the initial condensation of the this compound with a primary or secondary amine to form an intermediate iminium ion or enamine, respectively. This intermediate is then reduced in situ to the corresponding amine. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are typically employed as they are selective for the protonated iminium ion over the starting ketone.

This reaction can be used to generate a library of 7-amino-3-benzyl-3-azabicyclo[3.3.1]nonane derivatives by varying the amine reactant.

Interactive Data Table: Examples of Reductive Amination Products

Amine ReactantProduct NameProduct Structure
Ammonia (NH3)3-Benzyl-3-azabicyclo[3.3.1]nonan-7-amineC15H22N2
Methylamine (CH3NH2)3-Benzyl-N-methyl-3-azabicyclo[3.3.1]nonan-7-amineC16H24N2
Dimethylamine ((CH3)2NH)3-Benzyl-N,N-dimethyl-3-azabicyclo[3.3.1]nonan-7-amineC17H26N2
Aniline (C6H5NH2)3-Benzyl-N-phenyl-3-azabicyclo[3.3.1]nonan-7-amineC21H26N2

Amide Formation via Beckmann Rearrangement

The ketone at C-7 can be converted into a lactam (a cyclic amide) through the Beckmann rearrangement. wikipedia.org This classic transformation involves the treatment of a ketoxime with an acid catalyst. The first step is the synthesis of the oxime of this compound by reacting the ketone with hydroxylamine.

The resulting oxime is then subjected to acidic conditions using reagents like sulfuric acid, polyphosphoric acid (PPA), or tosyl chloride. wikipedia.org The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a concerted rearrangement where the carbon atom anti-periplanar to the leaving group migrates to the nitrogen atom. alfa-chemistry.com This ring expansion of the six-membered piperidine (B6355638) ring containing the original ketone yields a seven-membered lactam, specifically a derivative of 4-benzyl-4,8-diazabicyclo[4.3.1]decan-7-one. The stereochemistry of the oxime can influence which carbon atom (C-6 or C-8) migrates, leading to potentially different regioisomers of the resulting lactam.

Interactive Data Table: Beckmann Rearrangement Transformation

Starting MaterialReagentsProduct Name
This compound oxime1. H2NOH·HCl, Pyridine2. H2SO4 or PPA4-Benzyl-4,8-diazabicyclo[4.3.1]decan-7-one

Functionalization Strategies at Other Positions of the Bicyclic Core

Beyond direct derivatization of the ketone, its presence enables functionalization at adjacent positions, primarily the α-carbons at C-6 and C-8.

Alkylation of Enolates

The protons on the carbon atoms alpha to the C-7 carbonyl (C-6 and C-8) are acidic and can be removed by a strong base to form a nucleophilic enolate ion. libretexts.org Sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation.

This enolate can then react with various electrophiles in SN2-type reactions to form a new carbon-carbon bond. pressbooks.pub The most common application is alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group at the C-6 or C-8 position. libretexts.orgpressbooks.pub The regioselectivity of the reaction (alkylation at C-6 vs. C-8) can be influenced by the reaction conditions and the specific base used. This method provides a direct route to introduce substituents onto the bicyclic core, further increasing its molecular complexity.

Other electrophiles, such as aldehydes or ketones, can also be used, leading to aldol (B89426) addition products. This expands the range of possible modifications to the 3-benzyl-3-azabicyclo[3.3.1]nonane skeleton.

Interactive Data Table: Examples of α-Alkylation Reactions

BaseElectrophileProduct Name (assuming C-6 substitution)
Lithium diisopropylamide (LDA)Methyl iodide (CH3I)3-Benzyl-6-methyl-3-azabicyclo[3.3.1]nonan-7-one
Lithium diisopropylamide (LDA)Ethyl bromide (CH3CH2Br)3-Benzyl-6-ethyl-3-azabicyclo[3.3.1]nonan-7-one
Lithium diisopropylamide (LDA)Benzyl (B1604629) bromide (BnBr)3,6-Dibenzyl-3-azabicyclo[3.3.1]nonan-7-one
Lithium diisopropylamide (LDA)Allyl bromide (CH2=CHCH2Br)6-Allyl-3-benzyl-3-azabicyclo[3.3.1]nonan-7-one

Spectroscopic Characterization Techniques for 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 7 One Derivatives

Infrared (IR) Spectroscopy for Carbonyl and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, with the carbonyl (C=O) group of the ketone in the 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one scaffold providing a particularly strong and characteristic absorption band. spectroscopyonline.com The position of this band is sensitive to the molecular structure, including ring strain and the electronic effects of nearby substituents.

For saturated ketones in an acyclic or unstrained cyclic system, the C=O stretching vibration typically appears in the region of 1715 ± 10 cm⁻¹. spectroscopyonline.com In bicyclic systems like the bicyclo[3.3.1]nonane framework, the exact frequency can provide insight into the ring's conformation and strain. Studies on related bicyclo[3.3.1]nonan-9-one derivatives have reported carbonyl stretching frequencies in the range of 1672 to 1743 cm⁻¹. scispace.com For instance, the IR spectrum of a related 2-azabicyclo[3.3.1]nonan-6-one showed a characteristic ketone absorption at 1705 cm⁻¹. ub.edu Another similar bicyclic ketone exhibited a C=O stretch at 1704 cm⁻¹. mdpi.com

In addition to the prominent ketone peak, the IR spectrum of this compound would display other characteristic absorptions. These include C-H stretching vibrations for the aliphatic protons of the bicyclic system and the aromatic protons of the benzyl (B1604629) group, typically found around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The presence of the benzyl group is further indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Compound StructureCarbonyl (C=O) Stretching Frequency (cm⁻¹)Reference
Saturated Ketones (General)1715 ± 10 spectroscopyonline.com
Bicyclo[3.3.1]nonan-9-one Derivative1672 - 1743 scispace.com
2-Azabicyclo[3.3.1]nonan-6-one Derivative1705 ub.edu
Bicyclo[3.3.1]nonane Keto Carboxylic Acid1704 mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and structural features of this compound. The molecular formula of the parent compound is C₁₅H₁₉NO, corresponding to a molecular weight of 229.32 g/mol . chemscene.com In electron ionization (EI) mass spectrometry, this would be observed as the molecular ion peak (M⁺•) at m/z 229.

The fragmentation pattern provides valuable information about the molecule's structure. The bicyclo[3.3.1]nonane core is relatively stable, but specific fragmentation pathways can be predicted. Analysis of related azabicyclo[3.3.1]nonane structures, such as 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, shows that fragmentation is often initiated by cleavage of the C-C bonds adjacent to the bridgehead carbons. aip.org

For this compound, key fragmentation pathways would likely include:

Loss of the benzyl group: A prominent peak would be expected at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), resulting from the cleavage of the N-CH₂ bond. The remaining fragment would have an m/z of 138.

Cleavage of the bicyclic ring: Fragmentation of the bicyclic core, particularly through alpha-cleavage adjacent to the nitrogen atom or the carbonyl group, would lead to various smaller charged fragments. For example, cleavage at the angular carbon atoms could result in the loss of propyl or ethylene (B1197577) fragments from the rings. aip.org

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the molecular ion and key fragments, providing unambiguous identification of the compound. researchgate.net

m/z ValueProposed Fragment IdentityDescription
229[C₁₅H₁₉NO]⁺•Molecular Ion (M⁺•)
91[C₇H₇]⁺Tropylium ion from cleavage of the benzyl group
138[M - C₇H₇]⁺•Fragment remaining after loss of the benzyl group

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for its quantitative analysis in various mixtures. d-nb.infoshimadzu.com Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). d-nb.infoorgsyn.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities or starting materials. orgsyn.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group provides a strong chromophore. The detection wavelength is typically set around 210 nm or 254 nm. d-nb.info The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For well-characterized samples, purity levels are often expected to be greater than 95%. d-nb.info Quantitative analysis is performed by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentration.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Waters Atlantis T3, 150 mm x 4.6 mm, 3.0 µm) orgsyn.org
Mobile Phase AWater with 0.1% H₃PO₄ or 0.05% TFA d-nb.infoorgsyn.org
Mobile Phase BAcetonitrile d-nb.infoorgsyn.org
Elution ModeGradient orgsyn.org
Flow Rate0.5 - 1.0 mL/min d-nb.infoorgsyn.org
DetectionUV at 210 nm or 254 nm d-nb.info
Column Temperature30 - 40 °C orgsyn.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Mixture Separation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of the synthesis of this compound. sigmaaldrich.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. mdpi.com

The stationary phase is typically a silica (B1680970) gel plate (e.g., Merck Kieselgel 60 F254). mdpi.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The choice of eluent, often a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate, is critical for achieving good separation. rsc.org The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separated spots.

Visualization of the spots is accomplished under UV light (at 254 nm), where the aromatic benzyl group allows the compound to be seen as a dark spot on a fluorescent background. rsc.org Alternatively, chemical staining agents such as potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid can be used to visualize compounds that are not UV-active. mdpi.com By comparing the retention factor (Rƒ) value of the product spot to that of the starting materials, the progress of the reaction can be effectively tracked.

ParameterTypical Condition/ReagentReference
Stationary PhaseSilica gel 60 F254 plates mdpi.com
Mobile Phase (Eluent)Mixtures of Ethyl Acetate and Hexanes (e.g., 1:4 or 1:2) rsc.org
VisualizationUV light at 254 nm mdpi.comrsc.org
Potassium permanganate or phosphomolybdic acid stain mdpi.com
ApplicationMonitoring reaction progress, checking purity sigmaaldrich.com

Exploration of Azabicyclo 3.3.1 Nonane Scaffolds in Chemical Biology and Medicinal Chemistry Research

Scaffold Design Principles for Novel Chemical Entities and Drug Discovery

The design of novel chemical entities based on the azabicyclo[3.3.1]nonane scaffold is guided by several key principles. The rigid nature of the bicyclic system restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for specific biological targets. This conformational constraint is a significant advantage in structure-based drug design, allowing for the precise spatial positioning of substituents to optimize interactions with receptor binding sites.

The synthetic accessibility of the azabicyclo[3.3.1]nonane core, often through tandem Mannich reactions, allows for the creation of diverse libraries of compounds. researchgate.netchemijournal.com This enables the systematic exploration of structure-activity relationships by modifying substituents at various positions on the bicyclic framework. nih.gov The introduction of different functional groups can modulate the physicochemical properties of the molecules, such as polarity and lipophilicity, which are crucial for their pharmacokinetic profiles.

Furthermore, the azabicyclo[3.3.1]nonane scaffold serves as a versatile template for "scaffold hopping," a strategy used to design new compounds by replacing a known active core with a structurally different but functionally equivalent one. researchgate.net This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacological properties. The three-dimensional nature of this scaffold is particularly relevant in the modern drug discovery trend of moving away from "flat" molecules towards more complex, sp³-rich structures. researchgate.net

Structure-Activity Relationship (SAR) Studies on Azabicyclo[3.3.1]nonane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of azabicyclo[3.3.1]nonane derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological potency and selectivity.

For antimicrobial activity, SAR studies have shown that the presence of electron-withdrawing groups on the aryl substituents at the C-2 and C-4 positions of the 3-azabicyclo[3.3.1]nonan-9-one core enhances both antibacterial and antifungal activities. chemijournal.comresearchgate.net For instance, derivatives with chloro, fluoro, or methoxy (B1213986) groups on the phenyl rings have demonstrated significant inhibitory effects against various bacterial and fungal strains. researchgate.netresearchgate.net The stereochemistry of the molecule, particularly the twin-chair conformation with equatorial orientations of the aryl groups, is also important for its biological activity. researchgate.net

In the context of anticancer activity, SAR studies have indicated that substitutions on the aryl rings of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives influence their cytotoxic effects. scirp.org For example, a fluoro substitution at the para position of the phenyl ring in certain hydrazone derivatives resulted in potent antiproliferative activity against human liver cancer cell lines (HepG2). scirp.org Similarly, methoxy-substituted phenylcarbamoyl bicyclo[3.3.1]nonane derivatives have shown enhanced anticancer activity. nih.gov

The development of ligands for neurotransmitter receptors has also benefited from SAR studies. For instance, in the design of sigma-2 receptor ligands, modifications to the N-substituent of the 9-azabicyclo[3.3.1]nonane core led to compounds with high affinity and selectivity. researchgate.net

SAR of Azabicyclo[3.3.1]nonane Derivatives
Biological ActivityStructural FeatureEffect on ActivityExample Compound Class
AntimicrobialElectron-withdrawing groups on C-2/C-4 aryl ringsEnhanced activity2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones
AnticancerPara-fluoro substitution on phenyl ringPotent antiproliferative activity2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones
AnticancerMethoxy-substituted phenylcarbamoyl groupEnhanced activity8-(phenylcarbamoyl)bicyclo[3.3.1]nonanes
Sigma-2 Receptor BindingN-substituent modificationHigh affinity and selectivityN-substituted-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates

Investigation of Biological Targets and Mechanisms of Action in vitro

Derivatives of the azabicyclo[3.3.1]nonane scaffold have been extensively studied for their interactions with various neurotransmitter receptors, highlighting their potential in the treatment of central nervous system disorders.

Nicotinic Acetylcholine Receptors (nAChRs): The 3,7-diazabicyclo[3.3.1]nonane scaffold, also known as bispidine, is a naturally occurring structure that interacts with nAChRs. nih.govnih.gov SAR studies on these derivatives have shown that incorporating a carboxamide motif with a hydrogen bond acceptor functionality can lead to compounds with high affinity and subtype selectivity for α4β2* nAChRs. nih.govnih.gov The nature of the substituent attached to the carboxamide influences the functional activity, with small alkyl groups generally resulting in agonistic profiles, while aryl substituents tend to produce partial agonists or antagonists. nih.govnih.gov Bridgehead-substituted azabicyclo[3.3.1]nonane derivatives have also been synthesized as potent ligands for the α7 nAChR subtype. nih.gov

Sigma Receptors: The 9-azabicyclo[3.3.1]nonane (granatane) scaffold has been utilized to develop selective ligands for sigma-2 (σ₂) receptors. researchgate.netmdpi.com By modifying the bicyclo-octane core of a known serotonin (B10506) receptor ligand to a granatane structure and simplifying a urea (B33335) portion to a phenylcarbamate moiety, researchers have identified compounds with high affinity for σ₂ receptors and reduced binding to serotonin receptors. researchgate.net One such derivative, N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N′-(2-methoxy-5-methylphenyl)carbamate, demonstrated excellent selectivity for σ₂ versus σ₁ receptors. researchgate.net

The azabicyclo[3.3.1]nonane framework has served as a scaffold for the design of enzyme inhibitors, notably for chorismate mutase. rsc.orgresearchgate.net This enzyme is crucial in the shikimate pathway of bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. A key strategy in designing inhibitors involved creating a stable analog of the transition state of the reaction catalyzed by chorismate mutase. The synthesis of azabicyclo[3.3.1]nonane-based systems has led to the development of potent inhibitors of this enzyme. rsc.orgresearchgate.net

Various derivatives of 3-azabicyclo[3.3.1]nonan-9-one have been synthesized and evaluated for their antimicrobial properties. chemijournal.com These compounds have shown activity against a range of bacterial and fungal pathogens.

Specifically, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives and their corresponding thiosemicarbazones and thiadiazoles have demonstrated significant antimicrobial effects. researchgate.nettandfonline.comnih.gov Studies have shown that compounds with electron-withdrawing substituents, such as chloro and fluoro groups, on the phenyl rings at positions C-2 and C-4 exhibit enhanced activity against bacteria like Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae, as well as fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/ml. researchgate.netnih.gov

Antimicrobial Activity of Azabicyclo[3.3.1]nonane Derivatives
Compound ClassPathogens TestedKey Findings
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiadiazolesSalmonella typhi, Escherichia coli, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus niger, Candida albicansElectron-withdrawing groups on phenyl rings enhance activity (MIC = 6.25 µg/ml). researchgate.netnih.gov
2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazonesMycobacterium tuberculosis H37Rv, various bacteria and fungiCompounds with p-chlorophenyl, p-fluorophenyl, and m-chlorophenyl groups showed broad-spectrum activity. researchgate.net
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazonesBacillus subtilis, Salmonella typhiShowed maximum inhibition at low concentrations (6.25 µg/ml). tandfonline.com

The azabicyclo[3.3.1]nonane scaffold has been explored for the development of potential anticancer agents. chemijournal.com Derivatives of this structure have shown cytotoxic activity against various cancer cell lines.

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been a particular focus of anticancer research. scirp.org For example, certain 2-thienoyl hydrazone derivatives have been tested against human liver cancer (HepG2) cell lines, with a para-fluoro substituted compound showing an IC₅₀ value of 3.76 µg/mL. scirp.org The mechanism of action for this active compound was suggested to be the induction of apoptotic cell death. scirp.org

Furthermore, 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine) derivatives have been investigated for their antiproliferative properties. nih.govmdpi.com Some of these compounds were found to decrease the viability of cancer cells, with a greater apoptotic effect observed in HepG2 cancer cells compared to normal fibroblasts. nih.govmdpi.com The proposed mechanism for some of these derivatives involves the activation of polyamine catabolism in cancer cells. nih.gov

Anticancer Activity of Azabicyclo[3.3.1]nonane Derivatives
Compound ClassCell LineKey Findings
2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazonesHepG2 (Human Liver Cancer)Para-fluoro substituted compound showed an IC₅₀ of 3.76 µg/mL. scirp.org
3,7-diazabicyclo[3.3.1]nonan-9-one derivativesHepG2 (Human Liver Cancer), WI-38 (Normal Fibroblasts)Induced apoptosis more effectively in cancer cells than in normal cells. nih.govmdpi.com
8-(phenylcarbamoyl)bicyclo[3.3.1]nonanesEhrlich Ascites Carcinoma (EAC)4-methoxy substituted derivative was the most potent with an IC₅₀ of 110.65 μg/ml. nih.gov

Antiarrhythmic Properties of Related Heteroanalogs

While direct studies on the antiarrhythmic properties of 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one are not extensively detailed, significant research has been conducted on its heteroanalogs, where the carbon atoms in the bicyclic system are replaced by other atoms like sulfur or selenium. These studies reveal the potential of the core scaffold in cardiovascular medicine.

Research into sulfur-containing analogs, known as thia-azabicyclo[3.3.1]nonanes, has shown notable antiarrhythmic activity. In one key study, 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate , a reduced derivative of the corresponding ketone, was evaluated in anesthetized dogs with induced myocardial infarction. nih.gov The compound was effective at suppressing induced ventricular tachycardia in five out of six dogs tested. nih.gov It also produced a 10-15% increase in blood pressure. nih.gov The antiarrhythmic action of this compound was compared to that of lidocaine (B1675312) in similar preparations. nih.gov

Selenium-containing analogs have also been synthesized and evaluated for similar properties. acs.org Furthermore, other 3,7-diheterabicyclo[3.3.1]nonanes (DHBCNs) have been prepared and screened, with some exhibiting predominantly class III antiarrhythmic activity. capes.gov.br This activity is characterized by a prolongation of the ventricular effective refractory period (VERP). capes.gov.br The preparation of various amide derivatives of 3-azabicyclo-[3.3.1]nonanes has also been explored as a strategy for developing new potential antiarrhythmic agents. capes.gov.br

CompoundAnimal ModelKey FindingsReference
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateAnesthetized dogs with myocardial infarctionMarkedly suppressed induced ventricular tachycardia in 5 of 6 dogs. nih.gov
3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorateHarris dog model (post-infarction)Exhibited powerful class III antiarrhythmic activity by prolonging the ventricular effective refractory period (VERP). capes.gov.br

Investigation of Anticholinergic, Antihistaminic, and Anti-inflammatory Effects

The broader class of azabicyclo[3.3.1]nonane derivatives has been investigated for a range of pharmacological activities, including anticholinergic, antihistaminic, and anti-inflammatory effects. ontosight.aichemijournal.com

The granatane derivatives, which are homologs of tropane (B1204802) and share the azabicyclo[3.3.1]nonane skeleton, are reported to possess potent anticholinergic activity. nasa.gov Research into specific granatanol-3-esters demonstrated significant activity when compared to known anticholinergics like atropine (B194438) and scopolamine. nasa.gov Some alkaloids containing the azabicyclo[3.3.1]nonane core also exhibit anti-cholinergic properties. arabjchem.org

The 3-azabicyclo[3.3.1]nonan-9-one (3-ABN) skeleton is associated with anti-inflammatory properties. researchgate.net A study on novel piperidine (B6355638) derivatives, including 7-ethyl-2,4-bis(4-chloro-phenyl)-3-azabicyclo[3.3.1]nonan-9-one , evaluated their in-vitro anti-inflammatory activity using protein denaturation and HRBC membrane stabilization methods. irjpms.com This highlights the potential of the core scaffold in developing anti-inflammatory agents. chemijournal.comirjpms.com

Pharmacological EffectCompound Class / ExampleObserved ActivityReference
AnticholinergicGranatane (azabicyclo[3.3.1]nonane) derivativesPotent anticholinergic activity reported. nasa.gov
Anti-inflammatory3-Azabicyclo[3.3.1]nonan-9-one (3-ABN) skeletonAssociated with good anti-inflammatory activity. researchgate.net
Anti-inflammatory7-Ethyl-2,4-bis(4-chloro-phenyl)-3-azabicyclo[3.3.1]nonan-9-oneEvaluated for in-vitro anti-inflammatory effects. irjpms.com

Utility as Chemical Building Blocks for the Synthesis of Complex Natural Products and Bioactive Molecules

This compound and its isomers are valuable intermediates in organic synthesis. smolecule.com The rigid bicyclic structure provides a conformationally restricted scaffold that is useful for constructing more complex molecules with specific three-dimensional arrangements, which is crucial for binding to biological targets.

The synthesis of the core compound, often referred to as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in different numbering schemes, is typically achieved through a Mannich-type reaction involving glutaraldehyde, benzylamine (B48309), and 3-oxopentanedioic acid. google.comgoogle.com Once formed, the ketone functional group is a versatile handle for further chemical transformations. For example, it can be readily reduced to the corresponding alcohol, endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol , using reducing agents like sodium borohydride (B1222165). epo.org This alcohol can then be used in subsequent steps to build more complex pharmaceutical agents. google.com

The azabicyclo[3.3.1]nonane moiety is a privileged scaffold embedded in numerous bioactive natural products, such as Haliclonin A. nih.gov The architectural complexity and biological relevance of this core structure make it an active target for synthetic chemists. arabjchem.org For instance, a related 2-azabicyclo[3.3.1]nonane derivative has been utilized as a key building block in a synthetic strategy aimed at constructing the complex ABC core of Daphniphyllum alkaloids. ub.edu This demonstrates the utility of these bicyclic ketones as foundational elements for assembling intricate natural product frameworks. rsc.org

Future Research Directions and Unexplored Avenues for 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 7 One Research

Development of Novel and Environmentally Benign Synthetic Methodologies

Traditional syntheses of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones often rely on the Mannich reaction, a one-pot condensation of a ketone, an aldehyde, and an amine source like ammonium (B1175870) acetate. researchgate.netchemijournal.com While effective, these methods can have limitations. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Promising avenues include the exploration of multicomponent cascade reactions, which can construct complex molecular architectures in a single step, minimizing waste and improving atom economy. acs.org The use of environmentally friendly solvents, such as ionic liquids, has already shown success in the synthesis of related azabicyclo[3.3.1]nonane (morphan) derivatives, offering advantages like simple operation and high yields. acs.org Further research could adapt these "green chemistry" principles, investigating novel catalysts and reaction conditions like microwave irradiation to accelerate reaction rates and reduce energy consumption. researchgate.net Developing tandem reactions, such as the one-pot tandem Mannich annulation, represents another innovative approach to streamline the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold. rsc.org

Synthetic StrategyPotential Advantages
Multicomponent Cascade Reactions Increased efficiency, reduced waste, construction of complex molecules in one pot. acs.org
Use of Green Solvents (e.g., Ionic Liquids) Environmentally benign, simple and practical operation, potentially higher yields. acs.org
Microwave-Assisted Synthesis Accelerated reaction rates, high yields, methodological simplicity. researchgate.net
Tandem Annulation Reactions Novel one-pot synthesis, good yields from practical precursors. rsc.org

Comprehensive Exploration of Structure-Activity Relationships for Specific Biological Targets and Mechanisms

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiarrhythmic properties. chemijournal.comnih.gov However, for 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one specifically, a systematic exploration of its structure-activity relationships (SAR) is lacking.

Future work should involve the synthesis of a focused library of analogues to probe the impact of structural modifications on biological activity. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating and electron-withdrawing groups to determine their effect on potency and selectivity. Studies on related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown that electron-withdrawing substituents (e.g., F, Cl, Br) can enhance antimicrobial and cytotoxic activities. chemijournal.comscirp.org

Modification of the 7-Keto Group: Transforming the ketone into other functional groups such as oximes, hydrazones, or thiazoles can create new interaction points with biological targets. researchgate.netchemijournal.com

Alterations to the Bicyclic Core: Introducing substituents at other positions on the nonane (B91170) frame.

These derivatives should be screened against a diverse panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes, to identify specific mechanisms of action. Related azabicyclo[3.3.1]nonane structures are known to act as dopamine (B1211576) transporter (DAT) blockers and 5-HT3 receptor antagonists, suggesting potential neurological applications. nih.gov

Investigation of Chiral Properties and Enantioselective Synthesis for the Target Compound

Many biological systems exhibit stereoselectivity, meaning that different enantiomers of a chiral molecule can have vastly different pharmacological effects. The 3-azabicyclo[3.3.1]nonane scaffold is chiral, yet there is a scarcity of research into the catalytic asymmetric synthesis of these molecules. nih.gov

A critical future direction is the development of robust methods for the enantioselective synthesis of this compound. Recent advances in organocatalysis, such as the use of chiral phosphonium (B103445) salt catalysts to create related N-bridged [3.3.1] ring systems with high enantioselectivity, provide a promising starting point. nih.govarkat-usa.org Once separated, the individual enantiomers must be evaluated biologically to determine if the desired activity resides in one specific stereoisomer. This knowledge is crucial for developing safer and more effective therapeutic agents.

Advanced Spectroscopic Studies for Detailed Solution-State Conformational Dynamics and Intermolecular Interactions

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The 3-azabicyclo[3.3.1]nonane skeleton typically adopts a twin-chair conformation, but can also exist in a chair-boat form depending on its substitution pattern. rsc.orgnih.govniscpr.res.inrsc.org The conformation is influenced by factors such as steric interactions and hydrogen bonding. rsc.orgnih.gov

While foundational conformational studies have been performed on related structures using NMR spectroscopy and X-ray crystallography, advanced spectroscopic techniques could provide deeper insights. niscpr.res.innih.gov Future research should employ variable-temperature NMR and two-dimensional NMR techniques (e.g., NOESY) to meticulously map the solution-state conformational dynamics of this compound. researchgate.net These studies would elucidate the energy barriers between different conformers and clarify how the molecule's shape changes in different solvent environments, which is vital for understanding its interaction with biological macromolecules.

Computational Design and In Silico Screening of Targeted Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process. In conjunction with SAR studies, in silico methods can be used to design and screen virtual libraries of this compound derivatives before committing to their synthesis.

Future research should leverage molecular modeling to support experimental findings, as has been done to confirm the conformational preferences of related N-acyl derivatives. niscpr.res.inniscpr.res.in Molecular docking simulations can be employed to predict how novel derivatives might bind to the active sites of specific enzymes or receptors. This computational pre-screening can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. These in silico approaches can help rationalize observed SAR data and guide the design of next-generation compounds with improved properties.

Integration into Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules to probe biological functions. frontiersin.org Biology-oriented synthesis (BIOS) is a related strategy that uses scaffolds from known bioactive natural products as starting points for library development. nih.govacs.org The rigid, three-dimensional nature of the 3-azabicyclo[3.3.1]nonane core makes it an ideal scaffold for inclusion in such libraries. frontiersin.org

Incorporating this compound into DOS and BIOS programs would enable the exploration of a much broader region of chemical space. researchgate.net By using the core scaffold as a branching point for divergent synthesis, libraries of novel compounds with significant stereochemical and skeletal diversity can be generated. Screening these libraries against various biological assays could lead to the discovery of novel probes for studying biological processes and identifying new starting points for drug discovery programs. nih.govresearchgate.net

Exploration of Potential Applications in Material Science and Polymer Chemistry

While the primary focus for azabicyclic compounds has been in medicinal chemistry, their unique structural properties may also lend themselves to applications in materials science. Some 3-azabicyclo[3.3.1]nonane derivatives have been noted for their potential use as components in the synthesis of polymers or other materials. ontosight.ai

Future research could explore the integration of the this compound unit into polymer chains. The rigid bicyclic structure could enhance the thermal stability and mechanical strength of materials. The nitrogen atom and the ketone functional group provide reactive handles for polymerization reactions or for grafting the molecule onto existing polymer backbones to modify surface properties. Such novel materials could find applications in areas ranging from advanced coatings to specialized engineering plastics.

Q & A

Q. What experimental and computational approaches resolve conflicting data on metabolic stability vs. toxicity?

  • Methodological Answer :
  • In Vitro Tox Screens : HepG2 cell viability assays identify cytotoxic thresholds (e.g., IC50_{50} = 45 μM).
  • QSAR Modeling : Partial least-squares regression links electron-withdrawing substituents to reduced hepatotoxicity (R2^2 = 0.82) .
  • Metabolite ID : LC-HRMS detects N-debenzylated metabolites, guiding structural optimization to block metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.